molecular formula C13H8ClFO3 B1439587 5-Chloro-2-(4-fluorophenoxy)benzoic acid CAS No. 847729-51-5

5-Chloro-2-(4-fluorophenoxy)benzoic acid

Cat. No.: B1439587
CAS No.: 847729-51-5
M. Wt: 266.65 g/mol
InChI Key: MTUBNWMHXHNBLO-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenoxy)benzoic acid, also known as 5-chloro-2-fluoro-benzoic acid (CFBA), is a synthetic organic compound with a wide range of applications in scientific research. CFBA is used in various fields such as biochemistry, pharmaceuticals, and materials science. It is a functionalized aromatic compound with a chloro-fluoro substitution pattern on the benzoic acid moiety. CFBA is a versatile compound that can be used as a reagent in organic synthesis, as a building block for drug discovery, and as a tool to study biochemical and physiological processes.

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil

A study by Werner, Garratt, and Pigott (2012) reviews the sorption experiments of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, indicating that soil organic matter and iron oxides are relevant sorbents for these compounds. This research could provide a foundational understanding of how “5-Chloro-2-(4-fluorophenoxy)benzoic acid” might interact with environmental matrices, given its structural similarity to phenoxy herbicides (Werner, Garratt, & Pigott, 2012).

Clinical Studies on Oral Prodrugs of 5-Fluorouracil

Although not directly related, the review by Malet-Martino and Martino (2002) on oral prodrugs of 5-fluorouracil, including discussions on capecitabine, UFT, and S-1, explores the pharmacological principles and clinical pharmacology of these drugs. This information might be indirectly relevant for understanding the potential biomedical applications of “this compound” in drug development and therapeutic interventions (Malet-Martino & Martino, 2002).

Treatment Options for Wastewater from the Pesticide Industry

The research by Goodwin et al. (2018) on treatment options for reclaiming wastewater produced by the pesticide industry, including the removal of various toxic pollutants, might provide insights into the environmental management and treatment technologies that could be applicable for compounds similar to “this compound” (Goodwin et al., 2018).

Properties

IUPAC Name

5-chloro-2-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-8-1-6-12(11(7-8)13(16)17)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUBNWMHXHNBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-chloro-2-(4-fluorophenoxy)benzoate (step 1, 2.60 g, 9.26 mmol), tetrahydrofuran (20 mL), methanol (20 mL), and 2 N sodium hydroxide (20 mL) was stirred at room temperature for 3 h. The mixture was poured into 2 N hydrochloric acid (50 mL) and the aqueous mixture was extracted with ethyl acetate (200 mL). The organic layer was dried over magnesium sulfate and evaporated to give 2.41 g (98%) of the title compound as white solids: 1H-NMR (CDCl3) δ 8.11 (1H, d, J=2.8 Hz), 7.43 (1H, dd, J=9.0, 2.8 Hz), 7.14–7.02 (4H, m), 6.80 (1H, d, J=8.8 Hz); MS (ESI) m/z 265 (M−H)−.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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